Maximaisoflavone H

Description

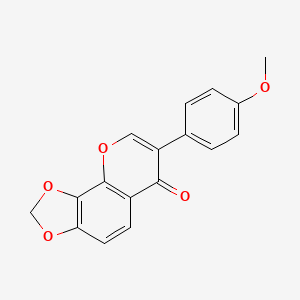

Maximaisoflavone H (compound 58) is an isoflavone isolated from Millettia oblata, a plant species studied for its diverse secondary metabolites . Structurally, it belongs to the isoflavonoid class, characterized by a 3-phenylchromen-4-one backbone. These substitutions are critical for modulating biological activity, particularly in antiparasitic and anticancer contexts.

Properties

CAS No. |

97165-42-9 |

|---|---|

Molecular Formula |

C17H12O5 |

Molecular Weight |

296.27 |

IUPAC Name |

7-(4-methoxyphenyl)-[1,3]dioxolo[4,5-h]chromen-6-one |

InChI |

InChI=1S/C17H12O5/c1-19-11-4-2-10(3-5-11)13-8-20-16-12(15(13)18)6-7-14-17(16)22-9-21-14/h2-8H,9H2,1H3 |

SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3OCO4 |

Synonyms |

7-(4-Methoxyphenyl)-6H-1,3-dioxolo[4,5-h][1]benzopyran-6-one; Maxima isoflavone H |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues from Millettia Species

Maximaisoflavone H is part of a series of isoflavones isolated from Millettia species, including:

- Maximaisoflavone B (56) : Features a 7,2′-dimethoxy-4′,5′-methylenedioxy substitution pattern.

- Maximaisoflavone J (57) : Structural details unspecified but likely varies in substitution positions.

- 7,2′-Dimethoxy-4′,5′-methylenedioxyisoflavone (59) : A structural analogue with overlapping substitution patterns.

These compounds share a common scaffold but differ in methoxy and methylenedioxy group placements, which influence their physicochemical properties and bioactivity .

Anti-Malarial Activity

For example:

- Morreloflavone-7-O-glucoside (54) : IC₅₀ values of 15.98 µM (F32) and 11.69 µM (FcM29) after 24 hours .

- Kaempferol-3-O-β-d-glucopyranoside (50): Moderate activity against D6 (IC₅₀ = 97.1 µM) and W2 (IC₅₀ = 105.8 µM) .

Cytotoxicity

- Maximaisoflavone B (56) : Weak cytotoxicity against MDB-MB-231 breast cancer cells (IC₅₀ = 153.5 µM) .

- 7,2′-Dimethoxy-4′,5′-methylenedioxyisoflavone (7) : IC₅₀ = 174.1 µM in the same assay .

Neither compound showed toxicity in HEK-293 kidney cells at 40 µM, suggesting a selective cytotoxic profile .

Structural-Activity Relationships (SAR)

- Methoxy Groups: Compounds with 7-methoxy substitutions (e.g., 56, 59) generally show enhanced bioactivity compared to non-substituted analogues, likely due to increased lipophilicity.

- Glycosylation: O-glycosylation (e.g., 54) reduces anti-malarial potency compared to aglycones, as seen in 54 (IC₅₀ = 15.98 µM) versus non-glycosylated analogues .

- Methylenedioxy Rings : The 4′,5′-methylenedioxy moiety in 56 and 59 may enhance π-π stacking interactions with biological targets, improving binding affinity.

Q & A

Q. What ethical considerations are unique to studies involving this compound’s therapeutic potential in human-derived models?

Q. How should conflicting literature on this compound’s bioavailability be addressed in a review article?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines. Categorize studies by model system (e.g., in vitro vs. in vivo) and assess bias via tools like ROB-2. Perform meta-analysis if homogeneity exists, or discuss methodological variability (e.g., solubility enhancers used) if not. Highlight gaps for future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.